Hydroxy Metronidazole-d4

Vue d'ensemble

Description

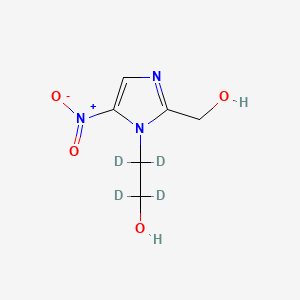

Hydroxy Metronidazole-d4 is a labelled metabolite of Metronidazole . It has a molecular formula of C6H9N3O4 and a molecular weight of 191.18 g/mol . The IUPAC name for this compound is 1,1,2,2-tetradeuterio-2-[2-(hydroxymethyl)-5-nitroimidazol-1-yl]ethanol .

Molecular Structure Analysis

The molecular structure of this compound includes a nitro functional group (-NO2) at the fifth position of a planar 5-membered ring, with a nitrogen (nitroimidazole) at position 1 . The heterocycles are aromatic, sharing a conjugated system of single and double bonds, in which a lone pair of electrons from the nitrogen are delocalized in the ring .Chemical Reactions Analysis

Nitroimidazoles are prodrugs that are reductively activated (the nitro group is reduced) under low oxygen tension, leading to imidazole fragmentation and cytotoxicity . It remains unclear if nitroimidazole reduction (activation) contributes to the cytotoxicity profile, or whether subsequent fragmentation of the imidazole ring and formed metabolites alone mediate cytotoxicity .Physical and Chemical Properties Analysis

This compound has a molecular weight of 191.18 g/mol . It has a hydrogen bond donor count of 2 and a hydrogen bond acceptor count of 5 . The compound has a rotatable bond count of 3 . Its exact mass and monoisotopic mass are 191.08441276 g/mol . The topological polar surface area is 104 Ų . It has a heavy atom count of 13 .Applications De Recherche Scientifique

Traitement des infections liées aux troubles inflammatoires

Le métronidazole, un nitroimidazole, reste un choix de première ligne pour le traitement des infections liées aux troubles inflammatoires du tractus gastro-intestinal, y compris la colite liée à Clostridium difficile .

Recherche sur le métabolisme et la cytotoxicité

Malgré plus de 60 ans de recherche, le métabolisme du métronidazole et la cytotoxicité associée ne sont pas définitivement caractérisés . Ceci en fait un sujet de recherche continue.

Étude des mécanismes de résistance

Un mécanisme moléculaire sous-jacent à la résistance bactérienne de haut niveau au métronidazole reste insaisissable . Par conséquent, il est utilisé dans la recherche pour comprendre de nouveaux mécanismes de résistance.

Examen des interactions métabolite-ADN

Le métronidazole et ses métabolites sont utilisés pour examiner les rapports contradictoires concernant les interactions métabolite-ADN .

Étude des changements dans le microbiome gastro-intestinal

Les changements dans le microbiome gastro-intestinal et l'hôte après l'administration de métronidazole sont également examinés . Ceci le rend utile dans la recherche sur le microbiome.

Test de sensibilité des bactéries anaérobies

Le métronidazole et ses deux produits d'oxydation, dont le 1- (2-hydroxyéthyl)-2-hydroxyméthyl-5-nitroimidazole (le métabolite « alcool »), sont utilisés pour le test de sensibilité des isolats cliniques de bactéries anaérobies .

Mécanisme D'action

Target of Action

Hydroxy Metronidazole-d4, a deuterated compound of Hydroxy Metronidazole, belongs to the class of nitroimidazoles . It is a metabolite of Metronidazole , which is a commonly used antibiotic, belonging to the nitroimidazole class of antibiotics . Metronidazole is frequently used to treat gastrointestinal infections as well as trichomoniasis, giardiasis, and amebiasis, which are parasitic infections .

Mode of Action

It is possible that an intermediate in the reduction of metronidazole, which is only made by anaerobic bacteria and protozoa, binds deoxyribonucleic acid and electron-transport proteins of organisms, blocking nucleic acid synthesis .

Biochemical Pathways

Nitroimidazoles, including Metronidazole, are prodrugs that are reductively activated (the nitro group is reduced) under low oxygen tension, leading to imidazole fragmentation and cytotoxicity . It remains unclear if nitroimidazole reduction (activation) contributes to the cytotoxicity profile, or whether subsequent fragmentation of the imidazole ring and formed metabolites alone mediate cytotoxicity .

Pharmacokinetics

Metronidazole is rapidly absorbed in humans, mostly entering the gastrointestinal tract directly through the mucosa, rather than via the enterohepatic circulation . Metronidazole is found in all tissues in mice and rats, after oral or intravenous administration . A 2-compartment open model analysis described the serum concentration-time curve with a rapid a (distribution) phase (half-life 1.24 hours) and a slower β (elimination) phase (half-life 9.76 hours). Metronidazole has a large apparent volume of distribution and serum protein binding of 20% or less .

Result of Action

The molecular and cellular effects of Metronidazole’s action result in its effectiveness against a wide variety of infections. It treats amebiasis, trichomoniasis, and giardiasis, exerting both antibacterial and antiprotozoal activities . Metronidazole is an effective treatment for some anaerobic bacterial infections .

Action Environment

The action, efficacy, and stability of this compound, like its parent compound Metronidazole, can be influenced by environmental factors such as oxygen levels. The reductive activation of Metronidazole, a key part of its mode of action, occurs under low oxygen tension . Therefore, the environment in which the drug is administered can significantly impact its effectiveness.

Analyse Biochimique

Biochemical Properties

Hydroxy Metronidazole-d4, like Metronidazole, is a prodrug that is reductively activated under low oxygen tension, leading to imidazole fragmentation and cytotoxicity . The reduction of the nitro group in this compound is a key step in its activation .

Cellular Effects

The activated form of this compound exerts its effects on various types of cells, particularly anaerobic bacteria . It inhibits the organisms at levels considered susceptible for Metronidazole .

Molecular Mechanism

The molecular mechanism of this compound involves the reduction of its nitro group under low oxygen tension, leading to the fragmentation of the imidazole ring and the formation of cytotoxic metabolites . These metabolites are believed to interact with DNA, causing damage and cell death .

Temporal Effects in Laboratory Settings

The effects of this compound in laboratory settings are time-dependent, with its cytotoxic effects becoming more pronounced over time

Metabolic Pathways

This compound is involved in several metabolic pathways. It is metabolized by the same enzymes as Metronidazole, leading to the formation of various metabolites . These metabolites can have different effects on metabolic flux and metabolite levels .

Propriétés

IUPAC Name |

1,1,2,2-tetradeuterio-2-[2-(hydroxymethyl)-5-nitroimidazol-1-yl]ethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H9N3O4/c10-2-1-8-5(4-11)7-3-6(8)9(12)13/h3,10-11H,1-2,4H2/i1D2,2D2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AEHPOYAOLCAMIU-LNLMKGTHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(N(C(=N1)CO)CCO)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])(C([2H])([2H])O)N1C(=CN=C1CO)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H9N3O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70694036 | |

| Record name | 2-[2-(Hydroxymethyl)-5-nitro-1H-imidazol-1-yl](~2~H_4_)ethan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70694036 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

191.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1215071-08-1 | |

| Record name | 2-[2-(Hydroxymethyl)-5-nitro-1H-imidazol-1-yl](~2~H_4_)ethan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70694036 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-Methylbenz[a]anthracene-d14](/img/structure/B588290.png)

![4-Methylbenz[a]anthracene-d3](/img/structure/B588297.png)